molecular formula C10H13BrN2OS B7593957 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide

2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide

Cat. No. B7593957
M. Wt: 289.19 g/mol
InChI Key: PNCAAZOITRELOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, also known as BPSD, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSD is a sulfhydryl-containing compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is thought to act as a thiol-reactive agent, reacting with cysteine residues in proteins and enzymes. This interaction can lead to changes in protein structure and function, and can also lead to the formation of disulfide bonds between cysteine residues.
Biochemical and Physiological Effects:
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein structure, and the induction of cell death. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for investigating various biological processes. However, one limitation of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research involving 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, including the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, further research is needed to better understand the mechanisms of action of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, and to develop more efficient synthesis methods for this compound.

Synthesis Methods

2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 3-bromo-2-pyridinesulfenyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been used in a wide range of scientific research applications, including the investigation of enzyme activity, protein structure, and drug design. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids, making it a valuable tool for investigating the mechanisms of various biological processes.

properties

IUPAC Name

2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-7(10(14)13(2)3)15-9-8(11)5-4-6-12-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCAAZOITRELOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)SC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide

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